molecular formula C23H20N4O4 B12714456 4H-Imidazol-4-one, 3,5-dihydro-5-(1,3-benzodioxol-5-ylmethylene)-3-(((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- CAS No. 85986-84-1

4H-Imidazol-4-one, 3,5-dihydro-5-(1,3-benzodioxol-5-ylmethylene)-3-(((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-

Cat. No.: B12714456
CAS No.: 85986-84-1
M. Wt: 416.4 g/mol
InChI Key: HAXHMTMBSXFPML-UKWGHVSLSA-N
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Description

4H-Imidazol-4-one, 3,5-dihydro-5-(1,3-benzodioxol-5-ylmethylene)-3-(((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- is a complex organic compound that features multiple functional groups, including an imidazole ring, a benzodioxole moiety, and a quinoline derivative. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the imidazole ring, the introduction of the benzodioxole group, and the attachment of the quinoline derivative. Typical synthetic routes may involve:

    Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving precursors such as glyoxal, ammonia, and aldehydes.

    Introduction of the Benzodioxole Group: This step may involve the use of reagents like catechol and formaldehyde under acidic conditions.

    Attachment of the Quinoline Derivative: This can be done through nucleophilic substitution reactions using quinoline derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions could target the imidazole ring or the quinoline moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzodioxole or quinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be studied for its potential interactions with enzymes or receptors, given the presence of multiple functional groups that can engage in hydrogen bonding or hydrophobic interactions.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, modulating their function through binding interactions. The presence of the quinoline moiety suggests potential activity against DNA or RNA, while the imidazole ring could interact with metal ions or enzyme active sites.

Comparison with Similar Compounds

Similar Compounds

    4H-Imidazol-4-one Derivatives: Compounds with similar imidazole structures.

    Benzodioxole Derivatives: Molecules containing the benzodioxole moiety.

    Quinoline Derivatives: Compounds with quinoline structures.

Uniqueness

The uniqueness of this compound lies in the combination of these three distinct moieties, which may confer unique biological activities or chemical reactivity compared to other compounds with only one or two of these groups.

Properties

CAS No.

85986-84-1

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(6-methoxy-2-methylquinolin-4-yl)amino]-2-methylimidazol-4-one

InChI

InChI=1S/C23H20N4O4/c1-13-8-19(17-11-16(29-3)5-6-18(17)24-13)26-27-14(2)25-20(23(27)28)9-15-4-7-21-22(10-15)31-12-30-21/h4-11H,12H2,1-3H3,(H,24,26)/b20-9-

InChI Key

HAXHMTMBSXFPML-UKWGHVSLSA-N

Isomeric SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=N/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)C

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=NC(=CC4=CC5=C(C=C4)OCO5)C3=O)C

Origin of Product

United States

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